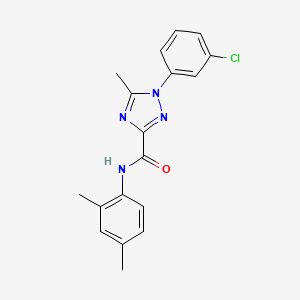![molecular formula C19H22N6O B13370135 N-(quinolin-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13370135.png)
N-(quinolin-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-quinolinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a quinoline ring, a cyclohexyl group, and a tetrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-quinolinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the cyclohexyl group and the tetrazole moiety. Common reagents used in these reactions include quinoline, cyclohexyl bromide, and sodium azide. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-quinolinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring and the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-quinolinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N-(5-quinolinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, while the tetrazole moiety can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-quinolinyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- N-(5-quinolinyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- N-(5-quinolinyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Uniqueness
N-(5-quinolinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its combination of a quinoline ring, a cyclohexyl group, and a tetrazole moiety. This structural arrangement provides a unique set of chemical and biological properties that are not found in other similar compounds. The presence of the tetrazole moiety, in particular, enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H22N6O |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-quinolin-5-yl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C19H22N6O/c26-18(22-17-8-4-7-16-15(17)6-5-11-20-16)12-19(9-2-1-3-10-19)13-25-14-21-23-24-25/h4-8,11,14H,1-3,9-10,12-13H2,(H,22,26) |
InChI-Schlüssel |
FKUMTUILPMTEKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC(=O)NC2=CC=CC3=C2C=CC=N3)CN4C=NN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


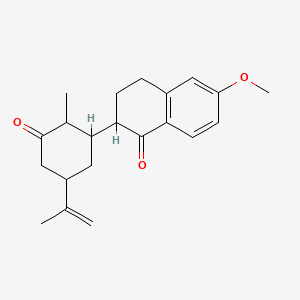


![1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13370081.png)
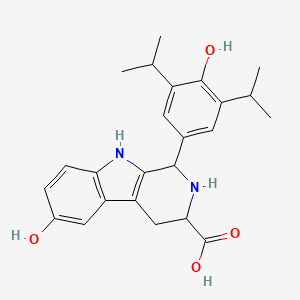
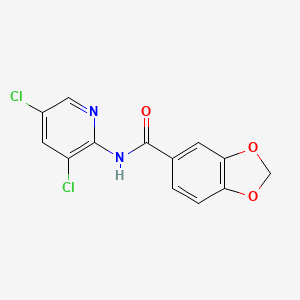
![1-(5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-4-methylpiperazine](/img/structure/B13370091.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13370092.png)

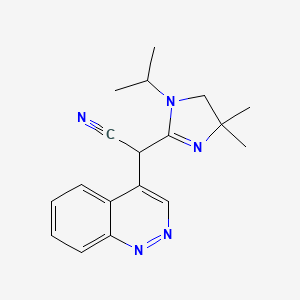
![6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370114.png)
![2-Ethylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13370119.png)
![6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370122.png)
